
4-Chloro-8-methoxy-3-methylquinoline
Overview
Description
4-Chloro-8-methoxy-3-methylquinoline is a chemical compound with the molecular formula C11H10ClNO and a molecular weight of 207.66 . It is also known by its CAS number 39593-11-8 .
Molecular Structure Analysis
The molecular structure of 4-Chloro-8-methoxy-3-methylquinoline consists of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused to a pyridine ring. This compound has a chlorine atom at the 4th position, a methoxy group at the 8th position, and a methyl group at the 3rd position .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-8-methoxy-3-methylquinoline include a melting point of 84 °C and a predicted boiling point of 318.4±37.0 °C . The compound has a predicted density of 1.228±0.06 g/cm3 and a predicted pKa of 2.04±0.41 .Scientific Research Applications
Antimicrobial Agent Development
4-Chloro-8-methoxy-3-methylquinoline: has been explored for its potential in creating novel antimicrobial agents. Its derivatives, particularly when combined with α-aminophosphonates, have shown moderate inhibitory activities against both Gram-positive and Gram-negative bacteria, as well as excellent antifungal inhibition . This compound’s structure allows for the synthesis of molecules that can be potent candidates for new antimicrobial drugs.
Synthesis of Bioactive Molecules
The compound serves as a vital scaffold in the synthesis of bioactive molecules. It’s a part of the quinoline class, which is known for diverse biological activities. Researchers have utilized various synthesis protocols, such as the Gould–Jacob and Friedländer syntheses, to construct the quinoline scaffold and functionalize it for biological and pharmaceutical activities .
Green Chemistry Applications
4-Chloro-8-methoxy-3-methylquinoline: is also significant in green chemistry. Methods like microwave irradiation have been employed for the synthesis of its scaffolds, providing a more efficient and environmentally friendly approach compared to traditional methods. These techniques are crucial for increasing atom economy and reducing the use of harmful chemicals .
Drug Discovery and Lead Optimization
In drug discovery, this compound is used to generate leads for new drugs. Its versatile applications in medicinal chemistry make it an essential component for the discovery of leads that can be optimized for better efficacy and reduced side effects in pharmaceuticals .
Chemical Synthesis and Organic Chemistry
As a heterocyclic compound, 4-Chloro-8-methoxy-3-methylquinoline plays a significant role in synthetic organic chemistry. It’s used in various chemical reactions and serves as a building block for synthesizing a wide range of organic compounds with potential industrial applications .
Photocatalytic Synthesis
The compound has applications in photocatalytic synthesis, where it’s used under UV radiation to create complex organic molecules. This method is part of innovative synthetic strategies that aim to be more sustainable and less energy-intensive .
Ultrasound-Promoted Synthesis
Ultrasound irradiation is another novel technique used in the synthesis of 4-Chloro-8-methoxy-3-methylquinoline derivatives. This approach is known for its quick reaction times, high yields, and regioselective synthesis, making it a valuable method in modern organic chemistry .
Antifungal and Antibacterial Research
The derivatives of 4-Chloro-8-methoxy-3-methylquinoline have been extensively studied for their antifungal and antibacterial properties. The structure-activity relationship studies suggest that certain modifications in the compound can significantly increase its inhibitory activity against microbial pathogens .
Safety and Hazards
Mechanism of Action
Quinoline is a versatile heterocyclic compound that plays a crucial role in both natural and synthetic chemistry. It consists of a benzene ring fused with a pyridine moiety, forming a characteristic double-ring structure. Quinoline derivatives have diverse applications in industrial processes, drug discovery, and medicinal chemistry .
properties
IUPAC Name |
4-chloro-8-methoxy-3-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-7-6-13-11-8(10(7)12)4-3-5-9(11)14-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQXDVNXLJEVKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1Cl)C=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-8-methoxy-3-methylquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




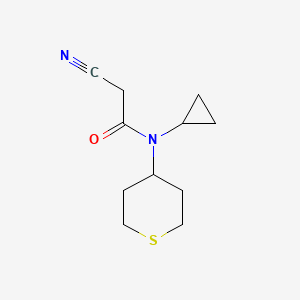
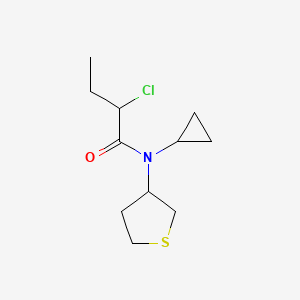
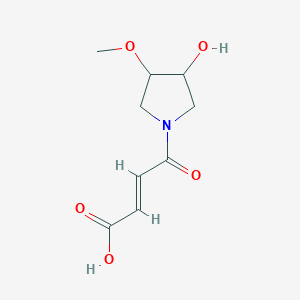
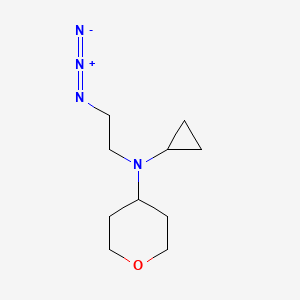


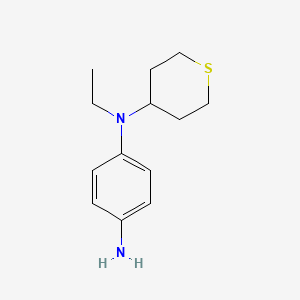
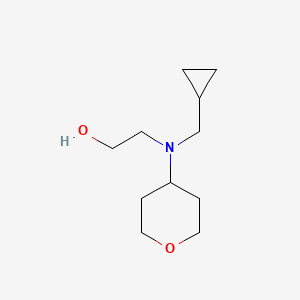
![2-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1492881.png)
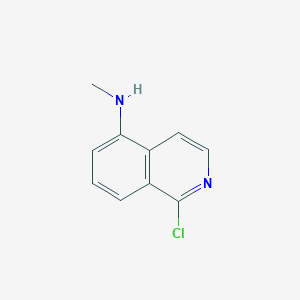
![6-[(Benzyloxy)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1492884.png)
![3-Azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B1492885.png)
